Alanine, 3-((2-carbamoylethyl)thio)-
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Overview
Description
Alanine, 3-((2-carbamoylethyl)thio)- is a derivative of the amino acid alanine, where the 3-position is substituted with a 2-carbamoylethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-((2-carbamoylethyl)thio)- typically involves the reaction of alanine nitrile with 3-mercaptopropionic acid under mildly acidic conditions (pH 5-3). This reaction forms an alanine thioester, which is a key intermediate in the synthesis process . The reaction conditions are crucial to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pH, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alanine, 3-((2-carbamoylethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Alanine, 3-((2-carbamoylethyl)thio)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Alanine, 3-((2-carbamoylethyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds through thioester intermediates . The compound’s unique structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-Alanine: Similar in structure but lacks the thio group.
Thiazole Derivatives: Compounds like 2-aminothiazole have similar sulfur-containing structures and biological activities.
Alanine Derivatives: Other derivatives of alanine, such as β-alanine, have different functional groups and properties.
Uniqueness
Alanine, 3-((2-carbamoylethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the thio group allows for unique interactions in biochemical processes, making it valuable for specific applications in peptide synthesis and drug development .
Properties
CAS No. |
3958-15-4 |
---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
UKMONNARIQAYBE-BYPYZUCNSA-N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)C(=O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
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